Hydriodic acid

説明

Hydriodic acid (HI) is an aqueous solution of hydrogen iodide, a strong mineral acid and potent reducing agent. With a molecular weight of 127.91 g/mol and CAS number 10034-85-2, it typically exists as a yellowish liquid in concentrations up to 57% (w/w) . Its high acidity (pKa ≈ -10) stems from the stability of its conjugate base, iodide (I⁻), which disperses charge effectively due to its large ionic radius . HI is widely used in organic synthesis (e.g., reductions, cyclizations), pharmaceutical manufacturing (e.g., iodide salt production), and analytical chemistry .

準備方法

Hydrogen iodide can be synthesized through several methods:

-

Direct Synthesis: : Hydrogen iodide can be prepared by the direct combination of hydrogen gas and iodine vapor over a catalyst such as platinum or rhodium. This reaction is typically carried out at elevated temperatures: [ H_2 + I_2 \rightarrow 2HI ]

-

Reaction with Hydrazine: : Another method involves the reaction of iodine with hydrazine, which also produces nitrogen gas: [ 2I_2 + N_2H_4 \rightarrow 4HI + N_2 ]

-

Reduction of Iodine: : Hydrogen iodide can also be produced by reducing iodine with red phosphorus in the presence of water: [ I_2 + P + H_2O \rightarrow 2HI + H_3PO_4 ]

-

Industrial Production: : Industrially, hydrogen iodide is often produced by the reaction of iodine with hydrogen sulfide or hydrazine. The resulting hydrogen iodide gas is then distilled to obtain a pure product .

化学反応の分析

ヨウ化水素は、様々な化学反応を起こします。その中には以下のようなものがあります:

-

酸化: : ヨウ化水素は、過酸化水素などの様々な酸化剤によってヨウ素に酸化されることがあります: [ 2HI + H_2O_2 \rightarrow I_2 + 2H_2O ]

-

還元: : ヨウ化水素は還元剤として作用し、他の化合物を還元することができます。例えば、二酸化硫黄を硫化水素に還元することができます: [ SO_2 + 6HI \rightarrow H_2S + 2H_2O + 3I_2 ]

-

置換: : ヨウ化水素は、アルコールをヨウ化アルキルに変換するなどの置換反応に関与することができます: [ ROH + HI \rightarrow RI + H_2O ]

-

付加: : ヨウ化水素は、アルケンに付加してヨウ化アルキルを生成することができます: [ RCH=CH_2 + HI \rightarrow RCH_2CH_2I ]

科学研究における用途

ヨウ化水素は、科学研究や産業において数多くの用途があります:

-

還元剤: : ヨウ化水素は、有機化学および無機化学の両方で還元剤として使用されています。 特に、特定の官能基の還元や医薬品の合成において有用です .

-

ヨウ素源: : ヨウ化水素は、ヨウ素含有化合物の製造など、様々な化学プロセスにおいてヨウ素の主要な供給源となっています .

科学的研究の応用

Organic Synthesis

Hydriodic acid is widely used in organic synthesis as a reducing agent. It facilitates the reduction of various functional groups, particularly in the synthesis of iodinated compounds.

- Reduction Reactions : HI can reduce carbonyl compounds to alcohols and is often employed in the synthesis of aliphatic and aromatic iodides. For instance, the conversion of ketones to alcohols using HI has been documented in literature .

- Iodination : HI is crucial in iodination reactions where iodine is introduced into organic molecules. This process is essential for synthesizing iodinated pharmaceuticals and radioiodine tracers used in medical imaging .

Pharmaceutical Applications

This compound has significant applications in the pharmaceutical industry, particularly in the production of iodine-containing drugs.

- Asthma Treatment : Historically, syrup of this compound has been used to treat asthma. A notable case study demonstrated its effectiveness in patients who could not tolerate potassium iodide, showing satisfactory results .

- Synthesis of Iodine-Containing Compounds : HI plays a vital role in synthesizing various iodine-containing compounds that are important for therapeutic purposes, such as anti-thyroid medications and contrast agents for imaging .

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent for various analytical techniques.

- Reductive Analysis : HI is employed in reductive analysis methods where it helps determine the presence of certain elements by reducing them to detectable forms. This application is particularly useful for analyzing halogenated compounds .

- Radioiodination : The use of this compound in radioiodination processes allows for the labeling of proteins and other biomolecules with radioactive iodine isotopes, which are valuable in biomedical research and diagnostics .

Case Study 1: Iodination of Organic Compounds

A study demonstrated the effectiveness of this compound in iodinating aromatic compounds under mild conditions. The results indicated high yields of iodinated products with minimal side reactions, showcasing its utility in synthetic organic chemistry.

Case Study 2: Medical Imaging

Research involving this compound highlighted its role in preparing radioiodine solutions for protein labeling. The study emphasized the importance of using a reducing agent-free environment to maximize yield during radioiodination processes .

Data Tables

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Organic Synthesis | Reduction of carbonyls | High yield of alcohols from ketones |

| Pharmaceutical | Treatment for asthma | Effective alternative for patients intolerant to potassium iodide |

| Analytical Chemistry | Reductive analysis | Successful detection of halogenated compounds |

| Biomedical Research | Radioiodination processes | Enhanced labeling efficiency without stabilizers |

作用機序

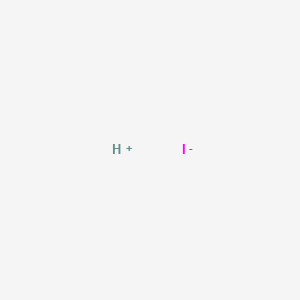

ヨウ化水素の作用機序は、プロトン (H⁺) とヨウ化物イオン (I⁻) を供与する能力に基づいています。強酸であるヨウ化水素は、水中で完全に解離してヒドロニウムイオン (H₃O⁺) とヨウ化物イオン (I⁻) を形成します。この解離は、その酸性と、様々な化学反応に関与する能力の原因となっています。 ヨウ化物イオンは、置換反応では求核剤として、酸化還元反応では還元剤として作用することができます .

類似化合物との比較

Acid Strength and Physical Properties

| Property | Hydriodic Acid (HI) | Hydrochloric Acid (HCl) | Hydrobromic Acid (HBr) | Iodic Acid (HIO₃) |

|---|---|---|---|---|

| Molecular Weight | 127.91 g/mol | 36.46 g/mol | 80.91 g/mol | 175.91 g/mol |

| State (25°C) | Yellowish liquid | Colorless gas | Colorless gas | White crystalline |

| Density | ~1.70 g/mL | 1.18 g/mL (37%) | 1.49 g/mL (48%) | 4.62 g/cm³ |

| pKa | ~-10 | ~-7 | ~-9 | ~0.8 |

| Reducing Strength | Very strong | Weak | Moderate | Oxidizing agent |

Key Observations :

- HI is the strongest acid among hydrohalic acids (HCl, HBr, HF) due to the low bond dissociation energy of H-I and high stability of I⁻ .

- Unlike gaseous HCl and HBr, HI is typically handled as a liquid, with its yellow color arising from trace iodine impurities .

- Iodic acid (HIO₃), an iodine oxyacid, contrasts with HI as a mild oxidizer used in redox titrations .

Chemical Reactivity

Reduction Efficiency

HI outperforms other hydrohalic acids in reducing organic functional groups:

- Hydroxyl Groups : HI reduces primary and secondary alcohols to alkanes under reflux, whereas HCl and HBr require harsher conditions (e.g., Zn/HCl) .

- Nitro Compounds : HI reduces nitro groups to amines more efficiently than HBr or HCl, especially in the presence of red phosphorus to scavenge liberated iodine .

Oxidation Behavior

HI exhibits dual behavior in redox reactions. For example, it accelerates sulfurous acid (H₂SO₃) oxidation at low concentrations but inhibits it at higher concentrations due to iodine radical scavenging .

Stability and Handling

- Thermal Stability : HI decomposes at elevated temperatures (≥300°C) into H₂ and I₂, whereas HCl and HBr are more thermally stable .

- Light Sensitivity : HI solutions darken upon light exposure due to iodine liberation, necessitating storage in amber glass .

- Biochemical Interactions : HI forms stable complexes with hematin, similar to hydrobromic acid but with distinct crystal morphologies (acicular vs. cubic) .

生物活性

Hydriodic acid (HI) is a strong acid formed by dissolving hydrogen iodide in water. It is known for its corrosive properties and potential biological activities, which have been explored in various studies. This article provides a comprehensive overview of the biological activity of this compound, including its applications, mechanisms of action, and relevant case studies.

- Chemical Formula : HI

- Molecular Weight : 127.91 g/mol

- pH : Approximately 3.01 at 1 mM concentration, indicating its strong acidic nature .

This compound exhibits several biological activities primarily due to its iodine content and acidic properties:

- Antimicrobial Activity : HI has been shown to possess significant antimicrobial properties. Research indicates that it can reduce graphene oxide to reduced graphene oxide (rGO), enhancing the material's antibacterial activity against various pathogens . The reduction process is crucial as it transforms the physical and chemical properties of the material, making it more effective as an antibacterial agent.

- Respiratory Applications : Historically, this compound has been used in medicine as a treatment for respiratory conditions such as asthma. A study from the late 19th century highlighted its use in syrup form, which reportedly provided satisfactory results in managing chronic asthma . This application is attributed to iodine's role in thyroid function and potential anti-inflammatory effects.

Toxicological Profile

Despite its beneficial applications, this compound is also associated with significant health risks:

- Corrosive Effects : Contact with this compound can cause severe irritation and burns to the skin and eyes. Inhalation may lead to respiratory distress, including coughing and pulmonary edema . Chronic exposure can result in long-term lung damage.

- Reproductive and Carcinogenic Effects : Current data does not indicate any reproductive toxicity or carcinogenic potential in animals; however, further studies are needed to fully understand these aspects .

Case Studies

-

Antimicrobial Properties of rGO :

- A study investigated the implications of using this compound for the chemical reduction of graphene oxide. The resulting rGO exhibited enhanced antibacterial properties against E. coli and S. aureus, suggesting potential applications in biomedical fields such as wound healing and infection control .

- Respiratory Treatment :

Data Table: Biological Effects of this compound

Q & A

Basic Research Questions

Q. How is hydriodic acid stabilized for laboratory use, and what experimental precautions are required?

this compound is typically stabilized with ≤1.5% hypophosphorous acid (H₃PO₂) to inhibit iodine (I₂) formation due to its susceptibility to oxidation. For experiments requiring precise stoichiometry (e.g., reduction reactions), verify stabilizer concentrations via iodometric titration . Safety protocols include using corrosion-resistant equipment (PTFE or glass), fume hoods for vapor control (HI boils at 127°C), and PPE to prevent skin/eye exposure (HI is corrosive; pKa ≈ −9.3) .

Q. What are the standard methods for synthesizing this compound in a research lab?

A common method involves reacting iodine (I₂) with red phosphorus (P₄) in water under controlled stirring. The reaction produces HI and phosphorous acids. The solution is distilled at 125–130°C to collect azeotropic HI (~57% w/w). Purity is confirmed via density measurements (1.70 g/mL at 57% concentration) .

Q. How does this compound act as a reducing agent in organic synthesis?

HI reduces functional groups like nitro (−NO₂) to amino (−NH₂) and methoxy (−OCH₃) to hydroxyl (−OH) groups. For example, in the reduction of nitrobenzene to aniline, HI donates protons and iodide ions, facilitating electron transfer. Reaction conditions (temperature, stoichiometry) must be optimized to avoid over-reduction or side reactions (e.g., iodination) .

Advanced Research Questions

Q. How can conflicting data on HI’s reducing efficiency in polycyclic quinone systems be resolved?

Discrepancies arise from varying stabilizer concentrations, reaction temperatures, and solvent systems. For example, HI with ≤1.5% H₃PO₂ shows higher reduction yields (≥90%) for quinones compared to unstabilized HI (≤70%) due to minimized iodine interference. Methodological consistency in reaction monitoring (e.g., TLC, NMR) is critical .

Q. What experimental design considerations are necessary for studying HI’s role in thermochemical hydrogen production cycles?

In the sulfur-iodine cycle (e.g., Step 3: 2HI → H₂ + I₂), HI decomposition kinetics depend on catalyst selection (e.g., Pt/C) and reaction pressure. Calorimetric studies (ΔH = −9.2 kJ/mol) require correction for heat of dilution effects, as shown in iodate reduction experiments .

Q. How can HI be used to analyze sulfate content in plant tissues, and what methodological pitfalls exist?

The "hydriodic-acid-reducible sulfate" method involves digesting plant samples with HI to release sulfate as H₂S, which is quantified via colorimetry. However, interference from organic sulfur compounds necessitates validation against ion chromatography. Replicate analyses (n ≥ 5) and matrix-matched standards are recommended .

Q. Methodological Notes

特性

IUPAC Name |

iodane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/HI/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMBWDFGMSWQBCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HI | |

| Record name | HYDRIODIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/870 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDROGEN IODIDE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11597 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDROGEN IODIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1326 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | hydroiodic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Hydroiodic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2044349 | |

| Record name | Hydrogen iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.9124 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hydriodic acid appears as a colorless to yellow liquid with a pungent odor. Consists of a solution of hydrogen iodide in water. Fumes irritate the eyes and mucous membranes. Corrosive to metals and to tissue., Hydrogen iodide, anhydrous appears as a colorless to yellow/brown gas with an acrid odor. Nonflammable. Toxic by inhalation. Strongly irritates skin, eyes and mucous membranes. Long-term inhalation of low concentrations or short-term inhalation of high concentrations may result in adverse health effects. Prolonged exposure to fire or intense heat may cause the container to rupture and rocket., Liquid, Colorless acrid gas that fumes in moist air; Hydriodic acid: Colorless liquid that quickly turns yellowish or brown on exposure to light and air; [Merck Index] Colorless compressed liquefied gas with a pungent odor; [ICSC], Solid, COLOURLESS COMPRESSED LIQUEFIED GAS WITH PUNGENT ODOUR. | |

| Record name | HYDRIODIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/870 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDROGEN IODIDE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11597 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydriodic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrogen iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1412 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | I(-) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059634 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | HYDROGEN IODIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1326 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

-35.1 °C at 760 mm Hg, Boiling point: -18.9 °C at 2 atm; 7.3 °C at 5 atm; 32.0 at 10 atm; 127.5 °C at 60 atm; decomposed by light; specific heat: 0.0545 cal/ g °C at 25 °C; forms an azeotrope with water /Hydrogen iodide/, -35.5 °C | |

| Record name | HYDROGEN IODIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2155 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HYDROGEN IODIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1326 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Extremely soluble in water; 234 g/100 g water at 10 °C; 900 g/100 g water at 0 °C, Solubility in water, g/100ml at 20 °C: 42 (freely soluble) | |

| Record name | HYDROGEN IODIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2155 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HYDROGEN IODIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1326 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

5.66 g/L at 0 °C; 5.23 g/L at 25 °C, A solution of hydrogen iodide in water; marketed in various concentrations; 57% HI density: 1.7; 47% HI, density: 1.5; 10% HI, density: 1.1; colorless when freshly made, but rapidly turns yellowish or brown on exposure to light and air; miscible with water and alcohol; dissolves iodine; the azeotrope (56.9% HI) boils at 127 °C; density: 1.70; strong, corrosive acid; attacks natural rubber; 0.10 molar solution: pH 1.0 /Hydriodic acid/ | |

| Record name | HYDROGEN IODIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2155 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

4.4 (Air = 1), Relative vapor density (air = 1): 4.4 | |

| Record name | HYDROGEN IODIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2155 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HYDROGEN IODIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1326 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

5,938 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 733 | |

| Record name | HYDROGEN IODIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2155 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HYDROGEN IODIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1326 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless gas; fumes in moist air | |

CAS No. |

10034-85-2, 17144-19-3 | |

| Record name | HYDRIODIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/870 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDROGEN IODIDE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11597 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydrogen iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10034-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrogen iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010034852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodine I-125 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017144193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrogen iodide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15778 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hydrogen Iodide | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/hydrogen-iodide-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Hydriodic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrogen iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrogen iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.087 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROGEN IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/694C0EFT9Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HYDROGEN IODIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2155 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HYDROGEN IODIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1326 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-50.8 °C | |

| Record name | HYDROGEN IODIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2155 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HYDROGEN IODIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1326 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。